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Introduction

Vitamin A, in its active form as retinol, retinal, and retinoic acid, is a critical fat-soluble vitamin
essential for a myriad of physiological processes, including vision, immune function, embryonic
development, and maintenance of epithelial tissues. Due to its biological significance and
instability in natural sources, industrial chemical synthesis is the primary method for its
production for the pharmaceutical, food, and animal feed industries.

A cornerstone of modern Vitamin A synthesis is the use of 3-ionone as a key C13 building
block. B-lonone is readily synthesized via the acid-catalyzed cyclization of pseudoionone,
making pseudoionone a pivotal precursor in the overall manufacturing process. This
document provides detailed protocols and application notes for the key transformations in the
synthesis of Vitamin A, starting from the generation of pseudoionone. Two dominant industrial
pathways, the Roche (Isler) synthesis and the BASF synthesis, are detailed from the common
intermediate, -ionone.

Logical Workflow of Vitamin A Synthesis

The overall synthesis strategy is a convergent process, starting from smaller, readily available
petrochemical feedstocks to build the key intermediates, pseudoionone and subsequently [3-
ionone. From [3-ionone, various multi-step routes are employed to construct the full C20 carbon
skeleton of Vitamin A.
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Caption: Overall workflow for Vitamin A synthesis from precursors.

Experimental Protocols & Data

Protocol 1: Synthesis of Pseudoionone via Aldol
Condensation
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This protocol describes the base-catalyzed aldol condensation of citral with acetone to produce
pseudoionone.[1]

Reaction: Citral + Acetone —» Pseudoionone

Methodology:

e To a stirred, cooled (10-15°C) solution of a vast excess of acetone, add a 5-10% aqueous
solution of sodium hydroxide (NaOH).

e Slowly add citral to the basic acetone solution over a period of 1-2 hours, maintaining the
temperature below 25°C.

 After the addition is complete, allow the reaction to stir at room temperature for an additional
3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography (GC) until citral is consumed.

¢ Neutralize the reaction mixture with a weak acid, such as acetic acid, to a pH of 6.5-7.0.

o Add water to dissolve the salts and allow the layers to separate.

o Separate the organic layer (primarily excess acetone and product). The aqueous layer can
be extracted with a nonpolar solvent (e.g., hexane) to recover any remaining product.

o Combine the organic layers and wash with brine.

» Dry the organic phase over anhydrous sodium sulfate (Na2S0Oa), filter, and remove the
excess acetone and solvent under reduced pressure.

e The crude pseudoionone can be purified by vacuum distillation to yield the final product.
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Parameter Value/Reagent Notes

) ) Acetone is typically used in
Citral, Acetone, Sodium
Key Reagents ) large excess to serve as both
Hydroxide
reactant and solvent.

] ) Other bases like potassium
Sodium Hydroxide (aqueous ) ) )
Catalyst ] hydroxide or sodium ethoxide
solution)
can also be used.[2]

Exothermic reaction; cooling is

Temperature 10-25°C required to prevent side
reactions.
Reaction Time 4-7 hours Monitored by chromatography.
Neutralization, Extraction, Standard organic synthesis
Work-up o
Distillation work-up procedures.

) ) Yields depend on reaction
Typical Yield 70-85% ] )
control and purity of citral.[2][3]

Protocol 2: Cyclization of Pseudoionone to f3-lonone

This key step involves an acid-catalyzed intramolecular cyclization to form the characteristic
six-membered ring of the ionones. The ratio of a- to B-ionone is highly dependent on the acid
strength and reaction conditions.[1][4] Strong acids like sulfuric acid favor the formation of the
thermodynamically more stable B-ionone, which is the desired precursor for Vitamin A.[5][6]

Reaction: Pseudoionone — (-lonone (+ a-lonone isomer)
Methodology:

o Charge a reactor with a suitable non-polar solvent (e.g., toluene, hexane) and cool to -10°C
to -5°C.

o Slowly add concentrated (95-98%) sulfuric acid to the cooled solvent with vigorous stirring.

e In a separate vessel, prepare a solution of pseudoionone in the same solvent.
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Add the pseudoionone solution dropwise to the cold, stirred acid-solvent mixture over 1-2
hours. Maintain the temperature strictly between -5°C and 0°C.

After the addition is complete, maintain the reaction at this temperature for an additional 30-
60 minutes. Monitor the reaction by GC for the disappearance of pseudoionone.

Quench the reaction by pouring the mixture into a stirred vessel containing ice and water.

Allow the mixture to warm to room temperature and separate the organic and aqueous
layers.

Neutralize the organic layer by washing with a dilute sodium bicarbonate solution, followed
by a water wash.

Dry the organic phase over anhydrous Na=SOa, filter, and remove the solvent under reduced
pressure.

The crude product, a mixture of ionone isomers, is purified by vacuum distillation to isolate
high-purity 3-ionone.
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Parameter Value/Reagent Notes

) ) ) Phosphoric acid can also be
Pseudoionone, Sulfuric Acid _
Key Reagents used, but tends to yield more
(conc.) )
a-ionone.[1]

A two-phase system is
Toluene, Hexane, or other non- o ) )
Solvent common in industrial settings.
polar solvent 5]

Low temperature is critical to
Temperature -10°C to 0°C minimize polymerization and

side product formation.

Over-exposure to acid can

Reaction Time 1.5-3 hours )
lead to degradation.
Quenching with ice water, Rapid quenching is essential
Work-up o ]
Neutralization to stop the reaction.
Yields are highly dependent on
Typical Yield 72-90% (for B-ionone) precise control of temperature

and time.[3]

Industrial Synthesis Routes from B-lonone

Once high-purity B-ionone is obtained, the C20 skeleton of Vitamin A is assembled. The
following sections describe the chemistry of the two most prominent industrial routes.

The Roche (Isler) Synthesis: A C14 + C6 Approach

The first commercially successful synthesis of Vitamin A, developed by Otto Isler at Hoffmann-
La Roche, builds the molecule by coupling a C14 aldehyde derived from [3-ionone with a C6
Grignard reagent.[7][8]
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Caption: Key transformations in the Roche C14 + C6 synthesis route.
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Protocol Outline (Roche Route):

o Step 1: Darzens Condensation to form C14 Aldehyde. [3-ionone is reacted with an a-
haloester (e.g., ethyl chloroacetate) in the presence of a base (e.g., sodium ethoxide). The
resulting glycidic ester is hydrolyzed and decarboxylated to yield a C14 aldehyde, extending
the side chain by one carbon.[8]

o Step 2: Grignard Reaction with C6 Building Block. The C14 aldehyde is reacted with the
Grignard reagent of a C6 component, typically 3-methyl-2-penten-4-yn-1-ol. This forms the
full C20 skeleton as an acetylenic diol.[7]

o Step 3: Partial Hydrogenation. The triple bond in the C20 intermediate is selectively reduced
to a cis-double bond using a Lindlar catalyst (palladium poisoned with lead).

o Step 4: Acetylation and Dehydration. The intermediate is then acetylated, and the tertiary
alcohol is eliminated through dehydration, followed by isomerization, to form the stable all-
trans conjugated polyene system of Vitamin A acetate.[8]

Step Transformation Key Reagents Typical Yield
Darzens B-ionone, Ethyl

1 >85%
Condensation chloroacetate, NaOEt

] ] C14 Aldehyde, C6- )
2 Grignard Reaction ) High
alkynyl Grignard

Lindlar Catalyst

3 Partial Hydrogenation >95%
(Pd/CaCOs/Pb(OACc)2)
Dehydration/lsomeriza  Acetic Anhydride, Acid
4 ) >90%
tion catalyst

(Note: Yields are representative of optimized laboratory or patented procedures and may vary.)

The BASF Synthesis: A C15 + C5 Approach

The BASF process is a more convergent and efficient route that relies on the Nobel Prize-
winning Wittig reaction to form the final C20 skeleton from C15 and C5 fragments.[9]
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Caption: Key transformations in the BASF C15 + C5 synthesis route.

Protocol Outline (BASF Route):

¢ Step 1: Formation of Vinyl-B-ionol (C15). B-ionone is first reacted with acetylene to form
ethynyl-B-ionol. This is followed by partial hydrogenation over a Lindlar catalyst to yield vinyl-
B-ionol, the key C15 alcohol intermediate.[8]

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b086502?utm_src=pdf-body-img
https://www.chemicalbook.com/article/vitamin-a-properties-production-process-and-uses.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Step 2: Synthesis of the C15-Phosphonium Salt. The C15 alcohol (vinyl-B-ionol) is reacted
with triphenylphosphine and an acid (like HBr or HCI) to form the corresponding C15-
triphenylphosphonium salt. This is the Wittig reagent precursor.[8]

o Step 3: The Wittig Reaction. The C15 phosphonium salt is deprotonated with a base (e.g.,
sodium methoxide) to form the ylide in situ. This ylide is then reacted with a C5 aldehyde-
acetate building block (y-acetoxy-tiglaldehyde) to form the C20 skeleton of Vitamin A acetate
directly.[8] The reaction is highly efficient and stereoselective, favoring the desired all-trans

isomer.
Step Transformation Key Reagents Typical Yield
1 Ethynylation/Hydroge B-ionone, Acetylene, High
[
nation Lindlar Catalyst J
) Vinyl-B-ionol,

Phosphonium Salt ) )

2 Triphenylphosphine, >90%

Formation
HBr

C15-Phosphonium
3 Wittig Reaction salt, C5-aldehyde, >85%
Base (NaOMe)

(Note: Yields are representative of optimized laboratory or patented procedures and may vary.)

Mechanism of Action: Retinoic Acid Signaling
Pathway

The biological activity of Vitamin A is primarily mediated by its metabolite, all-trans-retinoic acid
(ATRA). ATRA functions as a ligand for nuclear hormone receptors, directly influencing gene
expression. Understanding this pathway is crucial for drug development professionals targeting
retinoid-related signaling.

Workflow:

» Uptake and Conversion: Dietary Vitamin A (retinol) is transported into the cell.
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Oxidation: Cytosolic enzymes (alcohol and aldehyde dehydrogenases) oxidize retinol first to
retinal, and then irreversibly to retinoic acid (RA).[10]

Nuclear Translocation: RA binds to cellular retinoic acid-binding proteins (CRABPS) which
facilitate its transport into the nucleus.

Receptor Binding: In the nucleus, RA binds to the Retinoic Acid Receptor (RAR), which is
partnered with the Retinoid X Receptor (RXR).[11][12]

Gene Transcription: The RA-bound RAR/RXR heterodimer binds to specific DNA sequences
known as Retinoic Acid Response Elements (RARES) in the promoter regions of target
genes. This binding event recruits co-activator proteins, initiating the transcription of
hundreds of target genes responsible for cellular differentiation, proliferation, and apoptosis.
[11][13]
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Caption: Simplified Retinoic Acid (RA) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
o 2. perfumerflavorist.com [perfumerflavorist.com]

« 3. Industrial method for preparing beta-ionone - Eureka | Patsnap [eureka.patsnap.com]

e 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

o 5. Targeting the retinoic acid signaling pathway as a modern precision therapy against
cancers - PMC [pmc.ncbi.nlm.nih.gov]

e 6. pubs.acs.org [pubs.acs.org]
o 7.researchgate.net [researchgate.net]
o 8. Vitamin A: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

e 9. US20240166597A1 - Total synthesis method for vitamin a and derivative thereof and
deuterated compound thereof - Google Patents [patents.google.com]

e 10. researchgate.net [researchgate.net]
e 11. researchgate.net [researchgate.net]

e 12. Mechanisms of retinoic acid signalling and its roles in organ and limb development -
PMC [pmc.ncbi.nim.nih.gov]

» 13. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes: The Synthesis of Vitamin A from
Pseudoionone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086502#using-pseudoionone-as-a-precursor-for-
vitamin-a-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b086502?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3315372/
https://www.perfumerflavorist.com/fragrance/ingredients/article/21860495/new-methods-the-synthesis-of-ionones
https://eureka.patsnap.com/patent-CN1508113A
https://img.perfumerflavorist.com/files/base/allured/all/document/2016/02/pf.PF_29_06_064_08.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10461636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10461636/
https://pubs.acs.org/doi/10.1021/acs.oprd.3c00161
https://www.researchgate.net/figure/The-retinoic-acid-RA-signaling-pathway-and-eye-development-Key-events-in-mouse-eye_fig2_337723478
https://www.chemicalbook.com/article/vitamin-a-properties-production-process-and-uses.htm
https://patents.google.com/patent/US20240166597A1/fr
https://patents.google.com/patent/US20240166597A1/fr
https://www.researchgate.net/figure/Retinoic-acid-RA-signaling-pathway-Retinoic-acid-is-synthesized-intracellularly-from_fig3_351011413
https://www.researchgate.net/figure/RA-signaling-pathway-a-Schematic-representation-of-RA-metabolism-and-signaling-Retinol_fig1_263433030
https://pmc.ncbi.nlm.nih.gov/articles/PMC4636111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4636111/
https://pubmed.ncbi.nlm.nih.gov/12401878/
https://www.benchchem.com/product/b086502#using-pseudoionone-as-a-precursor-for-vitamin-a-synthesis
https://www.benchchem.com/product/b086502#using-pseudoionone-as-a-precursor-for-vitamin-a-synthesis
https://www.benchchem.com/product/b086502#using-pseudoionone-as-a-precursor-for-vitamin-a-synthesis
https://www.benchchem.com/product/b086502#using-pseudoionone-as-a-precursor-for-vitamin-a-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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